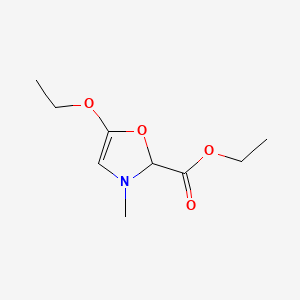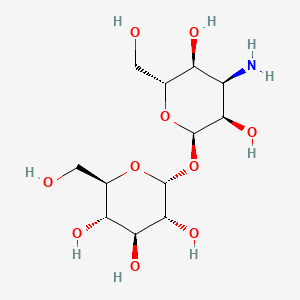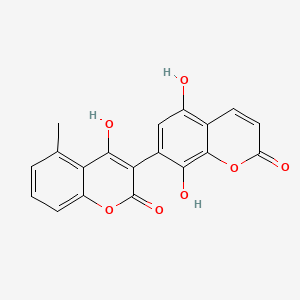
D-Galactose-3-sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose-3-sulfate Sodium Salt is a sulfated monosaccharide derivative of D-galactose. It is a highly anionic compound due to the presence of a sulfate group at the third carbon position of the galactose molecule. This compound is commonly found in marine organisms, particularly in the cell walls of red algae, where it plays a crucial role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-3-sulfate Sodium Salt typically involves the sulfation of D-galactose. This can be achieved through the reaction of D-galactose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the third carbon position.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of sulfated polysaccharides from marine algae. The extracted polysaccharides are then subjected to hydrolysis to yield the desired monosaccharide sulfate. This method is preferred due to the abundance of marine algae and the relatively simple extraction process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group of the oxidized form back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of D-galacturonic acid derivatives.
Reduction: Regeneration of D-galactose.
Substitution: Formation of various substituted galactose derivatives
Wissenschaftliche Forschungsanwendungen
D-Galactose-3-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfated oligosaccharides and polysaccharides.
Biology: Plays a role in cell signaling and recognition processes due to its anionic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of biodegradable materials and as a stabilizing agent in various formulations
Wirkmechanismus
The biological effects of D-Galactose-3-sulfate Sodium Salt are primarily mediated through its interaction with specific proteins and enzymes. The sulfate group enhances the compound’s ability to form electrostatic interactions with positively charged amino acid residues in proteins. This interaction can modulate the activity of enzymes, influence cell signaling pathways, and affect the structural integrity of cell walls in marine organisms .
Vergleich Mit ähnlichen Verbindungen
D-Galactose-4-sulfate Sodium Salt: Similar structure but with the sulfate group at the fourth carbon position.
D-Galactose-6-sulfate Sodium Salt: Sulfate group at the sixth carbon position.
Carrageenans: Sulfated polysaccharides with repeating units of galactose and anhydrogalactose.
Uniqueness: D-Galactose-3-sulfate Sodium Salt is unique due to its specific sulfation pattern, which imparts distinct physicochemical properties and biological activities. The position of the sulfate group influences the compound’s reactivity and interaction with biological molecules, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
13240-30-7 |
|---|---|
Molekularformel |
C6H11NaO9S |
Molekulargewicht |
282.195 |
IUPAC-Name |
sodium;[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
JHXSDGPYRSSMRJ-UHFFFAOYSA-M |
SMILES |
C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Synonyme |
D-Galactose, 3-(Hydrogen Sulfate) Monosodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)


![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)




